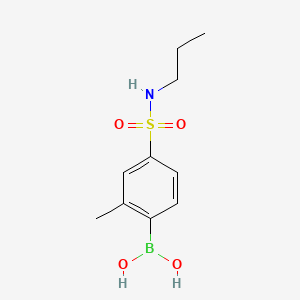

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

描述

属性

IUPAC Name |

[2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSKXQJUINZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681591 | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-47-7 | |

| Record name | B-[2-Methyl-4-[(propylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and safety considerations for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This document is intended to serve as a foundational resource for its application in research and development, particularly in the context of medicinal chemistry as a building block for protein degraders.

Core Chemical Properties

This compound is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.[1][2]

Physicochemical & Structural Data

| Property | Value | Reference(s) |

| CAS Number | 1217501-47-7 | [1][3] |

| Molecular Formula | C₁₀H₁₆BNO₄S | [3] |

| Molecular Weight | 257.11 g/mol | [1][3] |

| IUPAC Name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | [3] |

| Synonyms | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid, Boronic acid, B-[2-methyl-4-[(propylamino)sulfonyl]phenyl]- | [3] |

| InChI | InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | [3] |

| InChIKey | QDJSKXQJUINZIX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C(=C1)C)B(O)O |

Proposed Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a robust and logical synthetic route can be proposed based on well-established organometallic methodologies, specifically the lithiation-borylation of an appropriate aryl bromide precursor.

The proposed multi-step synthesis starts from commercially available 2-bromotoluene and proceeds through the formation of a key intermediate, 4-bromo-3-methyl-N-propylbenzenesulfonamide .

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution (chlorosulfonation) of 2-bromotoluene.

-

Materials: 2-Bromotoluene, Chlorosulfonic acid.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas trap (to neutralize the evolving HCl gas), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0°C in an ice bath.

-

Slowly add 2-bromotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully heat the mixture to 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. The material can be used in the next step, often without further purification.

-

-

Quantitative Data (Expected for Intermediate):

Step 2: Synthesis of 4-Bromo-3-methyl-N-propylbenzenesulfonamide

This step is a nucleophilic substitution where the sulfonyl chloride is reacted with propylamine to form the corresponding sulfonamide.

-

Materials: 4-Bromo-3-methylbenzenesulfonyl chloride, Propylamine, Pyridine (or another suitable base), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of propylamine (approx. 1.2 equivalents) and pyridine (approx. 1.2 equivalents) in DCM.

-

Add the propylamine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-bromo-3-methyl-N-propylbenzenesulfonamide.

-

Step 3: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by borylation and hydrolysis. This reaction must be conducted under strictly anhydrous and inert conditions.

-

Materials: 4-Bromo-3-methyl-N-propylbenzenesulfonamide, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), 1M Hydrochloric acid (HCl).

-

Protocol:

-

To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the sulfonamide intermediate (1 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (approx. 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at this temperature.

-

Add triisopropyl borate (approx. 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78°C.

-

Stir the mixture at -78°C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the borate ester.

-

Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by methods such as recrystallization or flash chromatography to yield the final this compound.

-

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data sheets for structurally similar arylboronic acids and sulfonyl chlorides, the following precautions are advised.[7][8][9][10]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.

-

Applications in Drug Discovery

Arylboronic acids are fundamental building blocks in medicinal chemistry. The title compound's structure, featuring a sulfonamide linker and a reactive boronic acid handle, makes it an attractive candidate for several applications:

-

Suzuki-Miyaura Coupling: It can be readily coupled with various aryl or heteroaryl halides to construct complex biaryl structures, which are common motifs in pharmacologically active molecules.

-

Protein Degraders: As indicated by supplier information, this molecule is likely designed as a building block for PROTACs or molecular glues.[1][2] The sulfonamide nitrogen can serve as an attachment point for a linker connected to an E3 ligase-binding element, while the boronic acid can be used to couple the molecule to a warhead that binds the protein of interest.

Below is a conceptual diagram illustrating the role of a boronic acid building block in the synthesis of a bifunctional degrader via Suzuki coupling.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [cymitquimica.com]

- 4. 4-Bromo-3-methylbenzene-1-sulfonyl chloride | C7H6BrClO2S | CID 2737503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Bromo-3-methylbenzenesulfonyl chloride CAS#: 72256-93-0 [amp.chemicalbook.com]

- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

In-depth Technical Guide: 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS 1217501-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is a specialized organic compound featuring both a boronic acid and a sulfonamide functional group. While detailed experimental studies and biological applications for this specific molecule are not extensively documented in publicly available scientific literature, its structural motifs suggest potential applications in medicinal chemistry and organic synthesis. Phenylboronic acids are a well-established class of compounds with diverse applications, notably as key reagents in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in drug discovery, particularly in the development of enzyme inhibitors. The presence of the N-propylsulfamoyl group can influence the compound's physicochemical properties, such as acidity, solubility, and its potential to interact with biological targets. This guide provides a summary of the available chemical data, general synthetic approaches for related compounds, and explores potential areas of application based on the known reactivity of its constituent functional groups.

Chemical Properties and Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1217501-47-7 | N/A |

| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |

| Molecular Weight | 257.11 g/mol | [1] |

| Synonyms | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid, [2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | [1] |

| InChI | InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | [1] |

| InChI Key | QDJSKXQJUINZIX-UHFFFAOYSA-N | [1] |

Potential Applications in Research and Development

While specific research on this compound is limited, its chemical structure suggests several potential applications for researchers and drug development professionals.

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

-

Experimental Workflow: Suzuki-Miyaura Coupling

A general workflow for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is depicted below. This would typically involve the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry and Drug Discovery

Boronic acids are a class of compounds with significant interest in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors.

-

Potential as Enzyme Inhibitors: The boronic acid moiety can interact with the active sites of various enzymes, particularly serine proteases. The sulfonamide group is also a well-known pharmacophore present in many approved drugs, where it often acts as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets. The combination of these two groups in this compound could lead to novel enzyme inhibitors.

-

Signaling Pathway Hypothesis: Proteasome Inhibition

While there is no direct evidence for this specific compound, other boronic acid derivatives, such as bortezomib, are known proteasome inhibitors used in cancer therapy. Proteasome inhibition disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell death in cancerous cells. A hypothetical signaling pathway illustrating this mechanism is shown below.

Caption: Hypothetical signaling pathway of proteasome inhibition by a boronic acid compound.

Synthetic Methodologies

A plausible synthetic approach would involve the formation of the sulfonamide followed by the introduction of the boronic acid moiety.

-

Logical Relationship: Proposed Synthetic Strategy

Caption: A logical flow for a potential synthesis of the target compound.

Conclusion and Future Directions

This compound is a compound with potential utility in organic synthesis and medicinal chemistry. While specific data on its biological activity and applications are currently lacking in the public domain, its structure suggests that it could be a valuable building block for the synthesis of complex molecules and a candidate for screening in drug discovery programs, particularly those targeting enzymes that can be inhibited by boronic acids. Further research is needed to fully elucidate the chemical and biological properties of this compound and to explore its potential therapeutic applications. Researchers are encouraged to investigate its efficacy in various biological assays and to develop and publish detailed synthetic and experimental protocols to contribute to the collective scientific knowledge.

References

Synthesis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and provides a comprehensive overview of the necessary experimental procedures.

Overview of the Synthetic Strategy

The synthesis of the target compound, this compound, is proposed as a two-stage process. The first stage involves the preparation of the key intermediate, 2-bromo-1-methyl-4-(N-propylsulfamoyl)benzene. The second stage focuses on the conversion of this aryl bromide to the desired phenylboronic acid via a lithiation-borylation sequence.

Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (C₁₀H₁₆BNO₄S, Molar Mass: 257.11 g/mol ) is a substituted arylboronic acid. Compounds of this class are of significant interest in medicinal chemistry and organic synthesis, frequently serving as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the sulfonamide group can influence the molecule's solubility, binding characteristics, and overall biological activity. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound.

This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 2H | B(OH)₂ |

| ~ 7.8 - 7.9 | Multiplet | 2H | Aromatic CH |

| ~ 7.4 - 7.5 | Multiplet | 1H | Aromatic CH |

| ~ 7.2 - 7.3 | Triplet | 1H | NH |

| ~ 2.8 - 2.9 | Quartet | 2H | N-CH₂ |

| ~ 2.5 | Singlet | 3H | Ar-CH₃ |

| ~ 1.4 - 1.5 | Sextet | 2H | CH₂-CH₃ |

| ~ 0.8 - 0.9 | Triplet | 3H | CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Aromatic C-S |

| ~ 135 - 140 | Aromatic C-CH₃ |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic C-B (broad) |

| ~ 45 - 50 | N-CH₂ |

| ~ 20 - 25 | Ar-CH₃ |

| ~ 20 - 25 | CH₂-CH₃ |

| ~ 10 - 15 | CH₂-CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (B(OH)₂) |

| 3300 - 3200 | Medium | N-H Stretch (Sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 1350 - 1310 | Strong | S=O Asymmetric Stretch (Sulfonamide) |

| 1170 - 1150 | Strong | S=O Symmetric Stretch (Sulfonamide) |

| 1400 - 1300 | Strong | B-O Stretch |

| ~ 1200 | Medium | C-N Stretch |

| ~ 1000 | Medium | B-C Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion Mode | m/z | Assignment |

| Positive | 258.09 | [M+H]⁺ |

| Positive | 280.07 | [M+Na]⁺ |

| Positive | 296.05 | [M+K]⁺ |

| Negative | 256.08 | [M-H]⁻ |

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Protocol for Solid Sample Analysis (Thin Film or KBr Pellet)

-

Sample Preparation (Thin Film Method):

-

Place a small amount of the solid sample (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[2]

-

Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system.

-

The solvent should be compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[4]

-

A small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode to facilitate protonation, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[4]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.[5]

-

Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

-

Data Analysis:

-

Examine the resulting mass spectrum to identify the molecular ion peaks.

-

Confirm the molecular weight of the compound from the m/z values of the observed ions.

-

Analyze the isotopic pattern, particularly for the presence of boron (¹⁰B and ¹¹B), to further confirm the elemental composition.[6]

-

Caption: Workflow for Mass Spectrometry.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and typical values for its functional groups. Actual experimental data may vary depending on the specific experimental conditions, such as the solvent used, sample concentration, and instrument calibration. This guide is intended for informational purposes for research professionals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. jnsparrowchemical.com [jnsparrowchemical.com]

An In-depth Technical Guide to the Purity and Stability of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, a key building block in contemporary drug discovery and development. The purity and stability of this reagent are paramount to ensuring the reproducibility of synthetic protocols and the quality of active pharmaceutical ingredients (APIs). This document outlines common analytical methodologies for purity assessment, discusses stability considerations and degradation pathways, and provides representative experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |

| Molecular Weight | 257.1 g/mol | [1] |

| CAS Number | 1217501-47-7 | [1] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |

| Purity Specification | ≥98% | [1] |

| Storage | Room temperature | [1] |

Purity Assessment

The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is crucial for separating the main component from any process-related impurities and degradation products.

Representative HPLC Method

A general reverse-phase HPLC method suitable for the analysis of sulfonamide-containing phenylboronic acids is detailed below. Method optimization and validation are essential for specific applications.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Representative gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocol: Purity Determination by HPLC

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Caption: Workflow for Purity Analysis by HPLC.

Stability Profile

Arylboronic acids are known to be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for its proper handling, storage, and use in synthesis.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids include:

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be influenced by pH and the presence of moisture.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol.

-

Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process favored by the removal of water.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photostability: Exposure to light (ICH Q1B guidelines) for a specified duration.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions (acid, base, peroxide). For thermal and photolytic stress, use the solid compound.

-

Stress Application: Expose the samples to the defined stress conditions for the specified duration.

-

Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze the stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Evaluate the peak purity of the main component and assess the mass balance to account for all degradation products.

Caption: General Workflow for Forced Degradation Studies.

Characterization

Structural confirmation and characterization of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure, while ¹¹B NMR can provide information about the boron environment.

Representative ¹H NMR Data for a Structurally Similar Compound (4-(N-allylsulfamoyl)phenylboronic acid): [4]

-

Aromatic protons would appear in the range of δ 7.5-8.0 ppm.

-

The N-H proton of the sulfonamide would likely appear as a broad singlet.

-

The propyl group protons would show characteristic multiplets in the aliphatic region (δ 0.9-3.5 ppm).

-

The methyl group on the phenyl ring would appear as a singlet around δ 2.5 ppm.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass would be approximately 257.0947 g/mol .

Representative Synthesis

Caption: Plausible Synthetic Pathway.

Conclusion

This technical guide provides a foundational understanding of the purity and stability of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the information presented, based on closely related structures and general principles for arylboronic acids, offers valuable guidance for researchers and drug development professionals. It is imperative to perform compound-specific validation of all analytical methods and comprehensive stability studies to ensure the quality and reliability of this important synthetic building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of sulfonamide-containing phenylboronic acids

An In-Depth Technical Guide to the Potential Biological Activity of Sulfonamide-Containing Phenylboronic Acids

Introduction

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy, modulating selectivity, and overcoming resistance mechanisms. This guide focuses on a promising class of hybrid molecules: sulfonamide-containing phenylboronic acids. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, carbonic anhydrase inhibitors, diuretics, and anticancer agents.[1][2] Concurrently, the phenylboronic acid moiety has emerged as a crucial functional group, particularly noted for its ability to form reversible covalent bonds with serine hydrolases, making it a powerful warhead for enzyme inhibitors.[3][4]

This technical whitepaper provides a comprehensive overview of the known and potential biological activities of molecules integrating these two key functional groups. It is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on their enzyme inhibition profiles, anticancer properties, and the experimental methodologies used for their evaluation.

Biological Activities and Mechanisms of Action

The unique combination of a sulfonamide tail and a boronic acid warhead allows these compounds to engage with multiple biological targets, leading to a diverse range of activities.

Enzyme Inhibition

a) β-Lactamase Inhibition (Antibacterial Activity)

The rise of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a critical global health threat.[3] Sulfonamide-containing phenylboronic acids have been designed as potent inhibitors of these enzymes, particularly Class C and Class D β-lactamases, which are not susceptible to clinically used inhibitors like clavulanate.[3][5]

The mechanism involves the boronic acid group acting as a transition-state analog. It forms a reversible, covalent adduct with the catalytic serine residue in the β-lactamase active site, creating a stable tetrahedral intermediate that mimics the high-energy state of β-lactam hydrolysis and effectively blocks the enzyme's function.[3][6] The sulfonamide portion of the molecule extends into the binding pocket, forming additional interactions that enhance affinity and selectivity.[3][5] For instance, in AmpC β-lactamase, the sulfonamide nitrogen can form a dipole-quadrupole interaction with a conserved tyrosine residue, anchoring the inhibitor within the active site.[3] This dual-interaction mechanism makes them highly potent, with some derivatives exhibiting Ki values in the nanomolar range.[3][5]

b) Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7][8] Sulfonamides are the classical and most potent inhibitors of CAs, with their -SO₂NH₂ group coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site.[9]

While the primary inhibitory action in this class of compounds is driven by the sulfonamide group, the phenylboronic acid portion can significantly influence isoform selectivity and physicochemical properties. The electron-withdrawing nature of the sulfonamide group can lower the pKa of the boronic acid, enhancing its affinity for diols.[10] Boronic acids themselves have been explored as a novel class of CA inhibitors, binding to the zinc-bound hydroxide in a Lewis acid-base interaction.[8] Therefore, sulfonamide-containing phenylboronic acids possess two distinct functional groups capable of interacting with the CA active site, offering a unique avenue for designing highly potent and selective inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 8. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Propylsulfamoyl Group: A Key Player in Modern Drug Design

An In-depth Technical Guide on its Role in Molecular Interactions for Researchers, Scientists, and Drug Development Professionals.

The N-propylsulfamoyl group, a key structural motif in medicinal chemistry, has garnered significant attention for its ability to fine-tune the pharmacological profile of drug candidates. This technical guide delves into the multifaceted role of this functional group in molecular interactions, drawing primarily on the successful case study of macitentan, a dual endothelin receptor antagonist. Through a detailed examination of its impact on binding affinity, physicochemical properties, and metabolic stability, this document provides a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Enhancing Receptor Binding and Potency

The introduction of the N-propylsulfamoyl moiety, a type of sulfamide, in drug design has been shown to significantly enhance receptor binding affinity and, consequently, biological potency. A prime example is the development of macitentan, where the replacement of a sulfonamide group with a sulfamide was a critical optimization step.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of macitentan and its analogs, demonstrating the impact of the N-propylsulfamoyl group and related modifications on the inhibition of endothelin receptors ETA and ETB. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor activity.

Table 1: Comparison of Sulfonamide and Sulfamide Analogs

| Compound | R Group | IC50 ETA (nM) | IC50 ETB (nM) |

| 8 | p-t-Bu-Ph-SO2NH- | 0.5 | 130 |

| 38 | Ph-CH2-NHSO2NH- | 0.6 | 26 |

| 35 | CH3CH2-SO2NH- | 1.2 | 450 |

| 39 | CH3CH2-NHSO2NH- | 1.1 | 100 |

| 36 | CH3(CH2)2-SO2NH- | 0.8 | 400 |

| 40 | CH3(CH2)2-NHSO2NH- | 0.7 | 50 |

| 37 | CH3(CH2)3-SO2NH- | 0.5 | 350 |

| 41 (Macitentan) | CH3(CH2)2-NHSO2NH- | 0.5 | 39 |

Data sourced from the Journal of Medicinal Chemistry, 2012, 55 (17), pp 7849–7861.[1]

Analysis: The data in Table 1 clearly illustrates that the replacement of a sulfonamide linker with a sulfamide (-NHSO2NH-) consistently improves the potency on the ETB receptor while maintaining high affinity for the ETA receptor.[1] Notably, the N-propylsulfamoyl group in macitentan (compound 41) provides a balanced and potent dual antagonism.

Binding Kinetics and Interaction Profile

The N-propylsulfamoyl group contributes to a unique binding mode characterized by slow receptor dissociation rates.[2] Unlike charged sulfonamides that often rely on ionic interactions, the less acidic sulfamide moiety of macitentan engages in predominantly hydrophobic interactions within the receptor binding pocket.[3][4] This sustained receptor occupancy leads to an insurmountable antagonism, which is a desirable feature for long-acting drugs.[2]

Molecular modeling and site-directed mutagenesis studies have indicated that macitentan fits snugly into a well-defined hydrophobic pocket of the ETA receptor.[3][4] The N-propyl group is believed to extend into a hydrophobic region, thereby enhancing the binding affinity and contributing to the slow dissociation kinetics.

Physicochemical and Pharmacokinetic Properties

The N-propylsulfamoyl group also plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Tissue Penetration

The substitution of a sulfonamide with a sulfamide, and specifically the inclusion of the N-propyl group, increases the lipophilicity of the molecule. Macitentan, for instance, is more lipophilic than its predecessor bosentan.[3] This enhanced lipophilicity facilitates better tissue penetration, allowing the drug to reach its target receptors in the vasculature more effectively.[5]

Table 2: Physicochemical Properties of Selected Endothelin Receptor Antagonists

| Compound | pKa | logD (pH 7.4) |

| Ambrisentan | 3.5 | -0.4 |

| Bosentan | 5.1 | 1.3 |

| Macitentan | 6.2 | 2.9 |

Data sourced from PLOS ONE, 2014, 9(9): e107809 and other sources.[3]

Metabolic Stability

The N-propylsulfamoyl group can influence the metabolic stability of a compound. In the case of macitentan, a primary metabolic pathway involves the oxidative depropylation of the sulfamide moiety to form an active metabolite, ACT-132577.[5][6] The presence and nature of the alkyl substituent on the sulfamide can be strategically modified to control the rate and pathway of metabolism, thereby optimizing the drug's half-life and duration of action.[7] The mean elimination half-life of macitentan is approximately 11-15 hours, supporting once-daily dosing.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to synthesize N-propylsulfamoyl-containing compounds and to evaluate their biological activity.

General Synthesis of N-Propylsulfamoyl-Containing Compounds

A common route for the synthesis of N-propylsulfamoyl amides involves the reaction of a primary amine with a sulfamoyl chloride derivative. A key intermediate for the synthesis of macitentan is Potassium (N-Propylsulfamoyl)amide.

Synthesis of Potassium (N-Propylsulfamoyl)amide: [1]

-

Step 1: Formation of BOC-protected amino-sulfonyl-chloride. Chlorosulfonyl isocyanate is dissolved in dichloromethane and cooled to 0 °C. One equivalent of tert-butanol is added slowly to the solution.

-

Step 2: Reaction with n-propylamine. The resulting BOC-protected amino-sulfonyl-chloride is then slowly added to a solution containing one equivalent of n-propylamine and three equivalents of triethylamine in dichloromethane at 0 °C.

-

Step 3: Deprotection and Salt Formation. The BOC protecting group is removed under acidic conditions, and subsequent treatment with a potassium base (e.g., potassium tert-butoxide) yields the potassium salt of N-propylsulfamide.

This intermediate can then be reacted with a suitable heterocyclic core to generate the final drug molecule.

Endothelin Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for its receptor.[8][9]

Protocol Outline: [8]

-

Receptor Source: Membranes from cells recombinantly expressing either the human ETA or ETB receptor are prepared.

-

Radioligand: A radiolabeled endothelin peptide, such as [125I]ET-1, is used.

-

Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., macitentan or its analogs).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]

Visualizing Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Endothelin Signaling Pathway

Caption: Endothelin-1 signaling pathway and the antagonistic action of macitentan.

Experimental Workflow for Endothelin Receptor Antagonist Evaluation

Caption: A generalized workflow for the discovery and evaluation of endothelin receptor antagonists.

Role of the N-Propylsulfamoyl Group in Macitentan's Profile

Caption: The contribution of the N-propylsulfamoyl group to the desirable properties of macitentan.

Conclusion

The N-propylsulfamoyl group has proven to be a valuable component in the medicinal chemist's toolkit. As exemplified by the clinical success of macitentan, its strategic incorporation can lead to significant improvements in a drug candidate's profile. By enhancing receptor binding affinity through favorable hydrophobic interactions, promoting sustained receptor occupancy, and optimizing physicochemical properties for better tissue penetration and metabolic stability, this functional group offers a powerful lever for molecular design. This guide has provided a comprehensive overview of the critical role of the N-propylsulfamoyl group, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular and cellular processes. It is anticipated that a deeper understanding of the principles outlined herein will facilitate the rational design of future generations of innovative and effective therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis | PLOS One [journals.plos.org]

- 5. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 6. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Suzuki-Miyaura coupling with substituted phenylboronic acids

An In-depth Technical Guide to Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] First reported in 1979 by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction has become indispensable in academic and industrial chemistry, particularly in pharmaceutical development.[3][4] Its widespread adoption is due to its mild reaction conditions, remarkable tolerance for a wide range of functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][5]

This guide provides a detailed examination of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted phenylboronic acids. It covers the core catalytic mechanism, quantitative data on reaction components, and detailed experimental protocols relevant to professionals in drug discovery and development.[6][7][8]

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle is universally recognized to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11][12]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species, forming a square-planar intermediate.[2][4][10]

-

Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center. A base is crucial for this stage, as it activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[10][13]

-

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) intermediate are coupled, forming the new biaryl product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the cycle.[2][9][10]

Quantitative Data on Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following tables summarize common components and their effects on reaction outcomes.

Table 1: Common Catalysts, Ligands, and General Conditions

This table outlines typical components used for Suzuki-Miyaura coupling reactions. Electron-rich and bulky phosphine ligands are often employed to enhance catalyst activity.[1]

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Common Solvents | Temperature (°C) |

| Pd(OAc)₂ | SPhos | 1 - 3 | Toluene, Dioxane, THF | 80 - 110 |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Dioxane, THF | RT - 100 |

| Pd(PPh₃)₄ | None | 2 - 5 | Toluene/Water | 80 - 100 |

| PdCl₂(dppf) | None | 1 - 3 | DMF, Dioxane | 85 - 120 |

Table 2: Effect of Different Bases on Reaction Yield

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield.[14]

| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ (2) | Toluene/H₂O | 92 |

| 2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ (2) | Toluene | 98 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ (2) | Dioxane | 99 |

| 4 | 4-Bromotoluene | Phenylboronic acid | KF (3) | Dioxane | 85 |

| 5 | 4-Bromotoluene | Phenylboronic acid | NaOH (2.5) | Toluene/H₂O | 88 |

Yields are representative and can vary based on specific substrates and precise reaction conditions.

Table 3: Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid can influence reaction efficiency. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[15]

| Entry | Aryl Halide | Substituted Phenylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |

| 2 | 4-Bromoanisole | 4-Formylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 91 |

| 3 | 2-Bromopyridine | 2-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | THF | 88 |

| 4 | 1-Chloro-4-cyanobenzene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 78 |

| 5 | 3-Bromoquinoline | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 93 |

Data compiled from various sources for illustrative purposes.[15][16][17]

Detailed Experimental Protocols

The following sections provide a generalized, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction in a research setting.

General Experimental Workflow

Step-by-Step Laboratory Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.[1]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL), Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup :

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

-

Seal the tube with a rubber septum, then evacuate the atmosphere and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

-

Solvent Addition :

-

Degas the toluene and water by bubbling argon through them for 15-20 minutes.

-

Add the degassed toluene (5 mL) and water (0.5 mL) to the reaction tube via syringe.[1]

-

-

Reaction Execution :

-

Work-up :

-

Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.[1]

-

Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[1]

-

-

Purification :

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure biaryl product.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile boronic acid serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and organic halides or triflates.[1] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This compound is a valuable reagent in this context, allowing for the introduction of a substituted phenyl moiety into a target molecule. This structural motif is of significant interest in drug discovery, as the sulfamoyl group can act as a hydrogen bond donor and acceptor, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Application in the Synthesis of a Factor Xa Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for pharmacologically active compounds. One notable example is its use in the preparation of a precursor to a potent Factor Xa inhibitor, a class of anticoagulant drugs. The Suzuki-Miyaura coupling reaction facilitates the formation of a biaryl linkage, which is a common structural feature in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with a suitable aryl halide to produce a key biaryl intermediate.

Reaction Scheme:

Materials:

-

Aryl Halide (e.g., a substituted bromopyrazole derivative) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃) (3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary:

While specific yield data for a reaction involving this compound was not found in the public literature, typical yields for Suzuki-Miyaura couplings with similar substituted phenylboronic acids can range from moderate to excellent, depending on the specific substrates and reaction conditions employed. The table below provides a general framework for expected outcomes based on typical Suzuki-Miyaura reactions.

| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Substituted Bromopyrazole | This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 60-95 |

| Substituted Iodoaniline | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6-16 | 70-98 |

| Substituted Chloropyridine | This compound | Buchwald Ligand/Pd Catalyst | Cs₂CO₃ | t-BuOH | 100-110 | 12-24 | 50-85 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid using Palladium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges in cross-coupling reactions, necessitating careful selection of catalyst systems and reaction conditions to achieve optimal yields. These guidelines are based on established principles for the coupling of structurally related sulfonamide-containing and ortho-substituted arylboronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] The specific substrate, this compound, incorporates both a sterically demanding ortho-methyl group and an electron-withdrawing N-propylsulfamoyl group. These features can significantly impact the efficiency of the catalytic cycle, particularly the transmetalation step. Therefore, the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial for successful coupling.

Key Considerations for Catalyst Selection

The presence of the sulfonamide group and the ortho-methyl substituent on the boronic acid necessitates a strategic approach to catalyst selection. Standard palladium catalysts such as Pd(PPh₃)₄ may prove inefficient. The following catalyst systems are recommended for their demonstrated efficacy in coupling challenging substrates:

-

Buchwald Ligands: Biaryl phosphine ligands, developed by Stephen Buchwald, are highly effective for sterically hindered and electron-deficient substrates. Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts that can overcome the steric and electronic challenges presented by the target boronic acid.[2][3]

-

N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC-Pd complexes are another class of highly active catalysts suitable for challenging Suzuki-Miyaura couplings.[4] These catalysts often exhibit high stability and efficiency, even at low catalyst loadings.

-

Palladacycles: These are pre-activated palladium catalysts that can offer high thermal stability and robust reaction times, making them suitable for demanding coupling reactions.[1]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific aryl or heteroaryl halide coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl bromides or iodides.

Materials:

-

This compound

-

Aryl/heteroaryl halide (bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

Procedure:

-

To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure using an NHC-Palladium Complex

This protocol is an alternative for cases where Buchwald ligands may not provide optimal results.

Materials:

-

This compound

-

Aryl/heteroaryl halide (bromide or iodide)

-

NHC-Pd(II) complex (e.g., PEPPSI™-IPr) (1-3 mol%)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., THF or DME)

Procedure:

-

To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and cesium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Add the NHC-Pd(II) complex (0.01-0.03 mmol, 1-3 mol%).

-

Add the degassed solvent (e.g., THF, 5 mL).

-

Seal the flask and heat the reaction mixture to 60-100 °C with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields for Challenging Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| NHC-Pd-PEPPSI | - | Cs₂CO₃ | THF | 80 | Good to Excellent |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 90 | Moderate to Good |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Cross-coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.

The N-propylsulfamoyl group in the boronic acid offers a valuable functional handle for modulating the physicochemical properties of the resulting biaryl products, such as solubility, polarity, and their ability to participate in hydrogen bonding. These characteristics are of significant interest in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The biaryl sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents. The ability to readily synthesize a diverse library of analogs by coupling this compound with various aryl and heteroaryl halides is a powerful tool in lead optimization. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and specificity.

Experimental Data

The following table summarizes representative yields for the cross-coupling of this compound with a selection of aryl halides under optimized conditions. Please note that these are illustrative examples based on typical Suzuki-Miyaura reactions, as specific literature data for this exact boronic acid is limited.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-Amyl Alcohol | 110 | 24 | 65 |

| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 8 | 92 |

| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 10 | 81 |

Detailed Experimental Protocols

The following protocols provide a general framework for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl bromides and iodides.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for chromatography

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Add the palladium catalyst to the vessel.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure for Less Reactive Aryl Chlorides

This protocol employs more active catalytic systems required for the coupling of less reactive aryl chlorides.

Additional Materials:

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

-

Stronger base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous, high-boiling point solvent (e.g., t-Amyl alcohol or Dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried reaction vessel.

-

Add this compound, the aryl chloride, and the base.

-

Seal the vessel, remove from the glovebox (if applicable), and add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to a higher temperature (typically 110-130 °C) with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Follow the same work-up and purification procedure as outlined in Protocol 1.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

The Use of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid in PROTACs: A Prospective Application

For Immediate Release

Shanghai, China – December 26, 2025 – The field of targeted protein degradation has seen a surge in the development of novel Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by coopting the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of any PROTAC is the "warhead," a ligand that specifically binds to the protein of interest. While numerous chemical moieties have been explored as warheads, the potential of sulfonamide-based boronic acids, such as 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, remains an area of active investigation. This document outlines the prospective application of this building block in PROTAC design, based on existing chemical principles and protein-ligand interactions.

Introduction to this compound

This compound is a unique chemical entity that combines the protein-binding potential of a sulfonamide group with the versatile reactivity of a boronic acid. The sulfonamide moiety is a well-established pharmacophore known to interact with various protein targets, often through hydrogen bonding and hydrophobic interactions. The boronic acid group can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site or allosteric pockets, potentially leading to high-affinity and selective binding. This dual functionality makes it an intriguing candidate for a PROTAC warhead.

Hypothetical PROTAC Design and Mechanism of Action

A hypothetical PROTAC incorporating this compound would consist of three key components: the warhead itself, a flexible linker, and an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for von Hippel-Lindau). The sulfonamide portion of the warhead could anchor the PROTAC to the target protein through non-covalent interactions, while the boronic acid could form a reversible covalent bond, enhancing binding affinity and specificity.

Once the PROTAC binds to the target protein, the E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.

Potential Target Proteins and Signaling Pathways